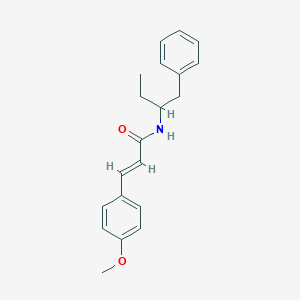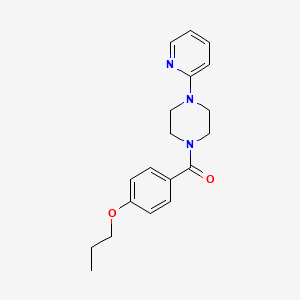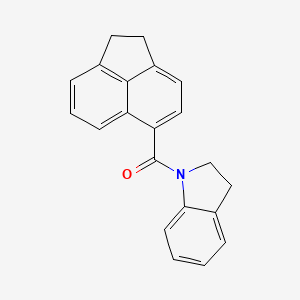![molecular formula C23H26N2O B5491240 N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide, also known as A-841720, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a small molecule that belongs to the class of adamantane derivatives and has been studied for its effects on various biological systems.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in the progression of diseases. It has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide in lab experiments is its high potency and specificity towards its target molecules. However, one of the limitations of using N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide. One potential area of study is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of study is the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
In conclusion, N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a promising compound that has shown potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an interesting target for further research, and its potential benefits make it a promising candidate for future drug development.
Synthesemethoden
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide involves the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 1-adamantanecarboxylic acid in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-22(23-13-18-10-19(14-23)12-20(11-18)15-23)25-21-3-1-16(2-4-21)9-17-5-7-24-8-6-17/h1-8,18-20H,9-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYQMANQWJVPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid (4-pyridin-4-ylmethyl-phenyl)-amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)
![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)

![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine](/img/structure/B5491246.png)
